
4-Amino-6-chloropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-chloropicolinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of picolinaldehyde, characterized by the presence of an amino group at the 4-position and a chlorine atom at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropicolinaldehyde typically involves the chlorination of picolinaldehyde followed by the introduction of an amino group. One common method includes the reaction of picolinaldehyde with thionyl chloride to introduce the chlorine atom, followed by the reaction with ammonia to introduce the amino group. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-6-chloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: 4-Amino-6-chloropicolinic acid.
Reduction: 4-Amino-6-chloropicolinalcohol.
Substitution: 4-Amino-6-methoxypicolinaldehyde
Wissenschaftliche Forschungsanwendungen
4-Amino-6-chloropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-chloropicolinaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can then undergo further reactions. Its chlorine atom can participate in halogen bonding, influencing its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-2-chloropyridine
- 4-Amino-6-methylpicolinaldehyde
- 4-Amino-6-bromopicolinaldehyde
Comparison: 4-Amino-6-chloropicolinaldehyde is unique due to the specific positioning of the amino and chlorine groups, which confer distinct reactivity and properties compared to its analogs. For instance, 4-Amino-2-chloropyridine lacks the aldehyde group, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
1060809-65-5 |
|---|---|
Molekularformel |
C6H5ClN2O |
Molekulargewicht |
156.57 g/mol |
IUPAC-Name |
4-amino-6-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9) |
InChI-Schlüssel |
WULNKBTWIAYXJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
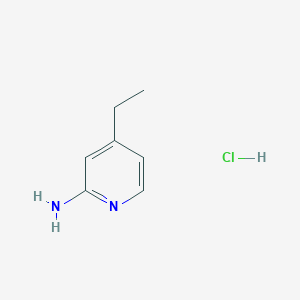
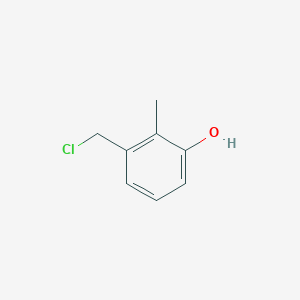
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

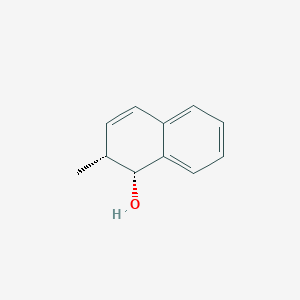

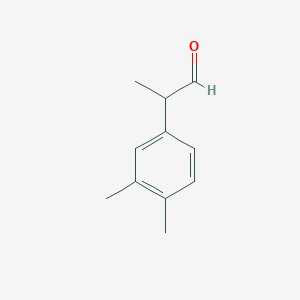
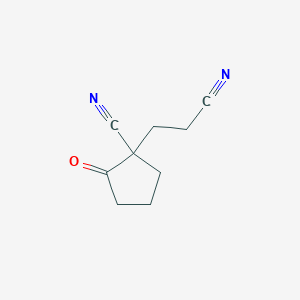
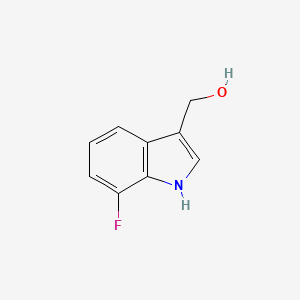
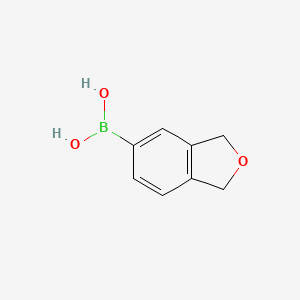

![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)
